1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine
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Overview
Description
1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine is a compound belonging to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties . The presence of the dichlorophenyl group enhances its biological activity, making it a compound of interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone . This intermediate is then cyclized using phosphorus oxychloride to yield the triazolopyridazine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyridazine core.
Common Reagents and Conditions: Typical reagents include phosphorus oxychloride for cyclization, and triethylamine for nucleophilic substitution.
Major Products: The major products depend on the specific reactions but often include derivatives with enhanced pharmacological properties.
Scientific Research Applications
1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine can be compared with other similar compounds:
Properties
Molecular Formula |
C13H11Cl2N5 |
---|---|
Molecular Weight |
308.16 g/mol |
IUPAC Name |
1-[6-(2,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethanamine |
InChI |
InChI=1S/C13H11Cl2N5/c1-7(16)13-18-17-12-5-4-11(19-20(12)13)9-3-2-8(14)6-10(9)15/h2-7H,16H2,1H3 |
InChI Key |
UDGFLLCZFMAUOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C2N1N=C(C=C2)C3=C(C=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
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